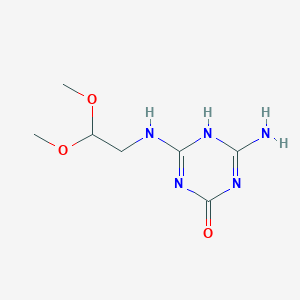

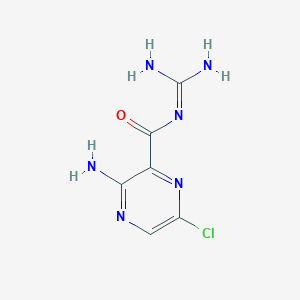

![molecular formula C₄₆H₅₆N₄O₉ B030486 Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 68135-16-0](/img/structure/B30486.png)

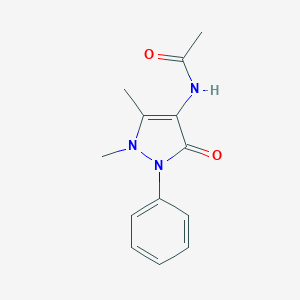

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Overview

Description

This compound represents a complex organic molecule, characterized by a multifaceted molecular structure and significant chemical reactivity.

Synthesis Analysis

The synthesis process for complex molecules like this often involves multi-step organic reactions. For example, Bradbury et al. (1982) described the synthesis of a related compound, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, involving Cope rearrangement and further unsaturation introduced by dichlorodicyanobenzoquinone (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The compound exhibits a complex molecular structure, likely with multiple rings and functional groups. Kurbanova et al. (2009) studied similar molecules and determined their crystal structures via X-ray diffraction, which is a common method for analyzing complex molecular structures (Kurbanova et al., 2009).

Chemical Reactions and Properties

Compounds with multiple functional groups and rings can undergo a variety of chemical reactions. For instance, Bradbury et al. (1982) found that their compound underwent unimolecular skeletal rearrangement and 4 + 2 cycloaddition reactions (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

Physical properties like melting point, boiling point, and solubility are influenced by molecular structure. Ganapathy et al. (2013) discussed the crystal structure of a related compound, which can give insights into its physical properties (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Chemical Properties Analysis

The chemical properties of such compounds are determined by functional groups and molecular arrangement. For instance, Yu et al. (2003) studied a related compound, focusing on its radiolabeling and biodistribution, revealing insights into its chemical behavior (Yu et al., 2003).

Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, revealing intricate molecular conformations and hydrogen-bonding interactions. Such studies are essential in understanding the molecular architecture and potential interactions of the compound, which could have implications in various fields like material science and drug design. For instance, the study of a structurally similar compound, 18'-epivinblastine, revealed detailed insights into its molecular conformation (Lynch, Stamford, Magnus, & Davis, 1991).

Synthetic Methodologies

Research has focused on synthesizing variants of this compound and studying their rearrangements and reactions. Such synthesis studies are crucial for developing new compounds with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate and its subsequent reactions have been explored (Bradbury, Gilchrist, & Rees, 1982).

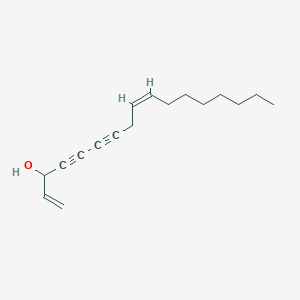

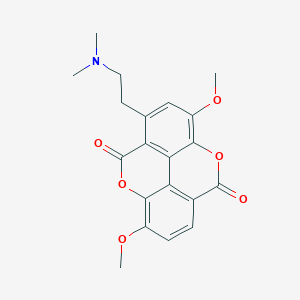

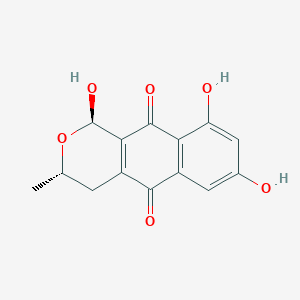

Biogenic Compounds and Potential Applications

This compound and its derivatives have been studied as part of a broader investigation into biogenic compounds, particularly in their potential use as natural antioxidative and anti-inflammatory agents. Such research contributes to the development of new natural products for pharmaceutical and nutraceutical applications. For instance, biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica were explored for their natural antioxidative and anti-inflammatory properties (Joy & Chakraborty, 2017).

Radiolabeling and Drug Development

The compound has been a subject of study in the context of radiolabeling and its potential as a neuroprotective drug. Such studies are vital for the development of new diagnostic and therapeutic agents in medicine. For example, a study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate explored its potential as a neuroprotective drug and its biodistribution (Yu et al., 2003).

Mechanism of Action

Target of Action

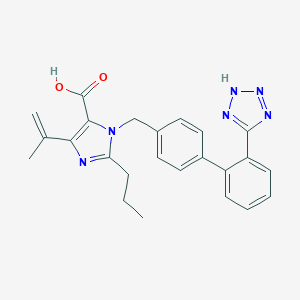

4’-Deoxy Vincristine, also known as Vincristine, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Vincristine binds to tubulin, the building block of microtubules, and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, a structure necessary for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Vincristine is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of a functional mitotic spindle, Vincristine halts the cell cycle at metaphase . This disruption of the cell cycle can lead to cell death .

Pharmacokinetics

The pharmacokinetics of Vincristine involve complex processes. After intravenous administration, Vincristine exhibits a biexponential decline in plasma concentration, indicating rapid distribution into body tissues followed by a slower elimination phase . The clearance of Vincristine is estimated to be 30.6 L/h, and the volume of distribution is extensive, suggesting wide distribution in the body . The half-life of Vincristine is approximately 85 hours, indicating a relatively long persistence in the body .

Result of Action

The primary result of Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and halting the cell cycle, Vincristine prevents cell division, leading to cell death . This effect is particularly beneficial in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Action Environment

The action of Vincristine can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the efficacy of Vincristine, which is why it is often used in combination therapies . Additionally, the development of drug resistance can decrease the effectiveness of Vincristine . Nanotechnological drug delivery systems are being explored to improve the pharmacokinetic profile and tumor-specific targeting of Vincristine .

properties

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFUUCHXSFIPMH-VSBPWMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601962 | |

| Record name | PUBCHEM_20055311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68135-16-0 | |

| Record name | PUBCHEM_20055311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

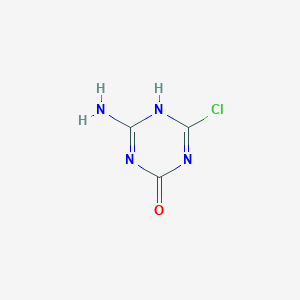

![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)